molecular formula C7H15N3O3 B1302040 Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate CAS No. 6926-09-6

Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate

Cat. No. B1302040
CAS RN: 6926-09-6
M. Wt: 189.21 g/mol
InChI Key: MQBASTZLTYLEON-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate is a chemical compound that has been studied for its potential applications in various fields of chemistry and biology. It is a derivative of tert-butyl carbamate and features a hydrazine functional group, which can be useful in synthetic chemistry for the formation of hydrazones, azides, and other nitrogen-containing compounds.

Synthesis Analysis

The synthesis of tert-butyl 2-hydrazinyl-2-oxoethylcarbamate-related compounds has been explored in several studies. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, which shares structural similarities with the compound of interest, was developed through aziridine opening and optical resolution . Another study reported the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which behave as N-(Boc)-protected nitrones in reactions with organometallics . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, was determined by single crystal X-ray diffraction analysis, revealing an L-shaped molecule with strong intermolecular hydrogen bonds . Similarly, the structure of tert-butyl N-acetylcarbamate was characterized, showing dimers formed by double N—H⋯O=C hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo a variety of chemical reactions. An unexpected cleavage of the C–S bond was observed during the hydrazination of a tert-butyl carbamate derivative, leading to the formation of new compounds and prompting kinetic and computational studies to propose a rational mechanism . Additionally, the reactivity of tert-butyl carbamate derivatives as potential Mcl-1 antagonists was investigated, with the compounds undergoing reflux with aldehydes to yield hydrazine carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The crystal packing, intermolecular interactions, and hydrogen bonding patterns play a significant role in determining these properties. For instance, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture, while its hydrazide derivative features a two-dimensional structure with N—H⋯O and C—H⋯N interactions . Hirshfeld surface analysis has been used to analyze the intermolecular interactions and crystal packing of these compounds .

Scientific Research Applications

Molecular Structures and Hydrogen-Bond Connectivity

Research by Howie et al. (2011) explores the molecular structures of tert-butyl 2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates. These structures, derived from L-serine, exhibit significant intermolecular O—H···O and N—H···O hydrogen-bond connectivity in two dimensions. This study highlights the potential of these compounds in forming layered molecular structures with varying degrees of complexity based on the substituent variations (Howie et al., 2011).

Synthesis and Biological Evaluation

Kulkarni et al. (2016) synthesized tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate and conducted X-ray diffraction studies. This research also includes a detailed analysis of intermolecular interactions and crystal packing. The biological activities of these compounds, such as their antibacterial and antifungal properties, were evaluated against several microorganisms (Kulkarni et al., 2016).

Atmospheric CO2 Fixation

Takeda et al. (2012) developed a process for cyclizative atmospheric CO2 fixation using unsaturated amines, leading to cyclic carbamates. This study involves the use of tert-butyl hypoiodite (t-BuOI) and highlights a mild and efficient method for atmospheric CO2 capture and utilization (Takeda et al., 2012).

Antioxidant Activity

Novodvorskyi et al. (2022) conducted synthesis and structure elucidation of new hydrazones containing 1,2,4-triazine-5-one core, including compounds derived from tert-butyl 2-hydrazinyl-2-oxoethylcarbamate. The antioxidant activities of these compounds were tested, and some were found to be highly effective oxidative stress suppressors, offering potential therapeutic applications (Novodvorskyi et al., 2022).

Reagent for Synthesis of Secondary Amines

Grehn and Ragnarsson (2002) designed a novel reagent, tert-butyl 2-naphthalenesulfonylcarbamate, for the stepwise synthesis of secondary aliphatic amines. This method offers a convenient route for creating secondary amines with high yield under mild conditions (Grehn & Ragnarsson, 2002).

Safety And Hazards

The safety information for Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate indicates that it should be stored in a dark place, in an inert atmosphere, at 2-8°C . The compound is considered a danger, with hazard statements including H228-H302-H315-H319-H335 . Precautionary measures include avoiding static discharges and not releasing the compound into the environment .

properties

IUPAC Name

tert-butyl N-(2-hydrazinyl-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)9-4-5(11)10-8/h4,8H2,1-3H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBASTZLTYLEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370850
Record name tert-butyl 2-hydrazinyl-2-oxoethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate

CAS RN

6926-09-6
Record name tert-butyl 2-hydrazinyl-2-oxoethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(hydrazinecarbonyl)methyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl (tert-butyloxycarbonyl)glycinate (8.54 g, 45.1 mmol) was added hydrazine hydrate (4.4 mL, 90.5 mmol) and the reaction was heated under reflux for 16 hours. The solvent was removed in vacuo and the residue partitioned between dichloromethane (100 mL) and water (100 mL). The phases were separated, the aqueous phase evaporated in vacuo to low volume and extracted with 5% methanol/dichloromethane (2×100 mL) The organic extracts were combined, dried over magnesium sulfate and concentrated in vacuo to give the product as a white crystalline solid, 5.27 g (62%).
Quantity
8.54 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared essentially in accordance with the procedures of Tetrahedron Letters, Vol 36, No. 37 P6591-6594 as set forth herein. Under a nitrogen atmosphere in a round bottom flask, tert-butoxycarbonylamino-acetic acid methyl ester (2.0 mL, 13.5 mmol) is dissolved in absolute ethanol (50 mL) and anhydrous hydrazine (0.45 mL, 14.3 mmol) is added. The resulting mixture is heated in an oil bath at 60° C. for 3 hours then 80° C. for 5.5 hours. The reaction mixture is evaporated and the residue partitioned between water (50 mL) and dichloromethane (50 mL). The aqueous layer is extracted with dichloromethane (2×10 mL). The combined dichloromethane extracts are washed with water (2×30 mL). The dichloromethane layer is dried over magnesium sulfate and evaporated to give a solid that is triturated with diethyl ether to give hydrazinocarbonylmethyl-carbamic acid tert-butyl ester (1.94 g, 76% yield).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VT Angelova, B Georgiev, T Pencheva, I Pajeva… - Pharmaceuticals, 2023 - mdpi.com
… Other tert-butyl-2-hydrazinyl-2-oxoethylcarbamate derivatives from the third family with … group (5j, 5g, 5h) and those with a tert-butyl-2-hydrazinyl-2-oxoethylcarbamate group (3j–m). All …
Number of citations: 1 www.mdpi.com

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